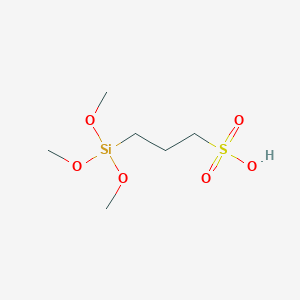
4-Aminobenzene-1-sulfonyl chloride hydrochloride
Übersicht
Beschreibung
4-Aminobenzene-1-sulfonyl chloride hydrochloride, also known as sulfanilic acid chloride or SAC, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. SAC is commonly used in the synthesis of dyes and pharmaceuticals due to its ability to react with amines and phenols.
Wirkmechanismus
SAC acts as a sulfonating agent, which means it can add a sulfonic acid group (-SO3H) to a molecule. This can alter the physicochemical properties of the molecule, making it more or less soluble in water. SAC can also react with amines and phenols to form sulfonamides, which have antibacterial properties. The mechanism of action of SAC is dependent on the specific application.
Biochemical and Physiological Effects
SAC has no known biochemical or physiological effects in humans. It is not used as a drug and is not ingested or absorbed by the body. However, sulfonamides, which are synthesized using SAC, can have a variety of biochemical and physiological effects depending on their specific application.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SAC in lab experiments is its ability to react with a wide range of amines and phenols. This makes it a versatile reagent in the synthesis of various compounds. SAC is also relatively inexpensive and easy to obtain. However, SAC is highly reactive and can be dangerous if mishandled. It is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are many future directions for the use of SAC in scientific research. One potential application is in the synthesis of new antibacterial agents. SAC could be used to synthesize sulfonamides with improved antibacterial properties. SAC could also be used in the synthesis of new dyes and pigments for use in the textile and printing industries. Additionally, SAC could be used in the detection and quantification of other molecules, such as neurotransmitters or hormones. Further research is needed to explore these potential applications of SAC.
Conclusion
In conclusion, 4-Aminobenzene-1-sulfonyl chloride hydrochloride is a versatile reagent with a wide range of scientific research applications. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. SAC acts as a sulfonating agent and can react with amines and phenols to form sulfonamides with antibacterial properties. SAC has advantages and limitations for lab experiments and has many potential future directions for scientific research.
Wissenschaftliche Forschungsanwendungen
SAC has a wide range of scientific research applications due to its ability to react with amines and phenols. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. SAC is also used in the detection and quantification of amino acids and proteins. It is used in the production of sulfanilamide, a drug used to treat bacterial infections. SAC is also used in the synthesis of sulfonamides, which are used to treat a variety of diseases such as diabetes, hypertension, and cancer.
Eigenschaften
IUPAC Name |
4-aminobenzenesulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDUBPVWACSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzene-1-sulfonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)


